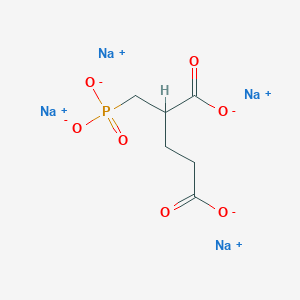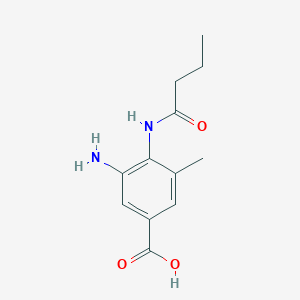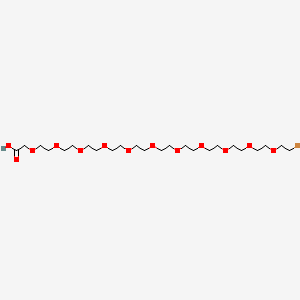
PMPA sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PMPA sodium salt involves the reaction of phosphonomethyl pentanedioic acid with sodium hydroxide to form the tetrasodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .
化学反応の分析
Types of Reactions: PMPA sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonate and carboxylate groups. These reactions can involve nucleophiles such as hydroxide ions or other bases .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various substituted phosphonates and carboxylates, depending on the nature of the nucleophile and reaction conditions .
科学的研究の応用
PMPA sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of GCPII in various physiological and pathological processes. In medicine, this compound is investigated for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and viral infections .
作用機序
PMPA sodium salt exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting GCPII, this compound increases the levels of NAAG, which has neuroprotective effects and modulates neurotransmission .
類似化合物との比較
Similar Compounds: Similar compounds to PMPA sodium salt include other GCPII inhibitors such as 2-(phosphonomethyl)pentanedioic acid and its derivatives .
Uniqueness: this compound is unique due to its high selectivity and potency as a GCPII inhibitor. This makes it a valuable tool for studying the physiological and pathological roles of GCPII and for developing potential therapeutic agents targeting this enzyme .
特性
分子式 |
C6H7Na4O7P |
|---|---|
分子量 |
314.05 g/mol |
IUPAC名 |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChIキー |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
正規SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)



![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)

![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)

![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)
![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)

